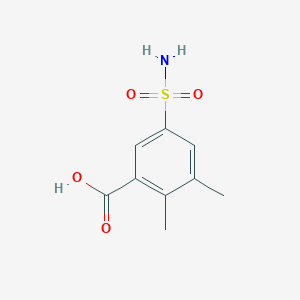

2,3-Dimethyl-5-sulfamoylbenzoic acid

Descripción general

Descripción

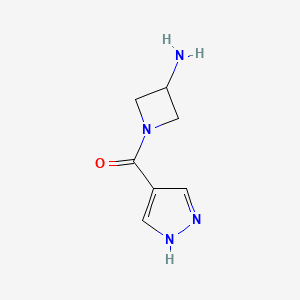

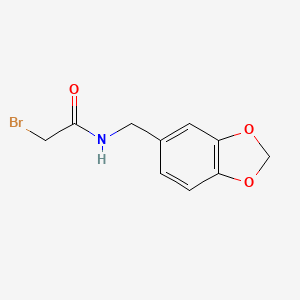

2,3-Dimethyl-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S and a molecular weight of 229.25 .

Molecular Structure Analysis

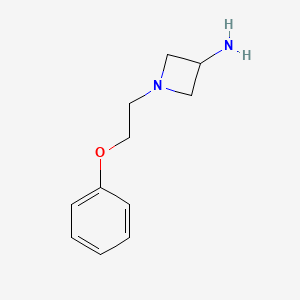

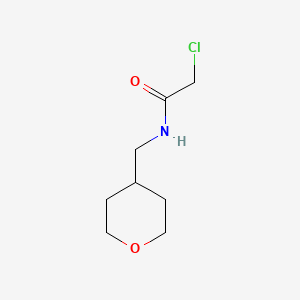

The InChI code for this compound is 1S/C9H11NO4S/c1-5-3-7 (15 (10,13)14)4-8 (6 (5)2)9 (11)12/h3-4H,1-2H3, (H,11,12) (H2,10,13,14) . This indicates the presence of a benzoic acid group with two methyl groups at positions 2 and 3, and a sulfamoyl group at position 5.Physical and Chemical Properties Analysis

The density of this compound is predicted to be 1.402±0.06 g/cm3, and its boiling point is predicted to be 478.6±55.0 °C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Applications

Compounds with sulfamoyl groups and complex benzoic acid derivatives are often studied for their antimicrobial and antioxidant properties. For example, usnic acid and compounds tested for antioxidant activity, like those involved in the ABTS/PP Decolorization Assay, show potential in various fields including pharmacology and materials science. These properties make them candidates for the development of new drugs, preservatives, and materials with improved durability and resistance to degradation (Araújo et al., 2015); (Ilyasov et al., 2020).

Environmental Remediation

Sulfonamide compounds, including those with structures similar to 2,3-Dimethyl-5-sulfamoylbenzoic acid, are significant in environmental science for their role in remediation efforts. These compounds can be used in processes aimed at removing pollutants from water and soil, exploiting their ability to interact with various contaminants either by adsorption or by participating in chemical reactions that neutralize harmful substances (Gulcin & Taslimi, 2018).

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid and sulfonamides play crucial roles as standards or reagents in assays designed to measure the presence or concentration of various analytes in samples. Their specific interactions and reactions with other chemicals can be harnessed to develop sensitive, selective, and accurate analytical methods (Munteanu & Apetrei, 2021).

Drug Development and Pharmacology

In pharmacology, the synthesis of pharmaceutical compounds often involves intermediates or final products that contain parts of the molecular structure similar to this compound. These compounds can serve various functions, including acting as enzyme inhibitors, receptor agonists or antagonists, and in drug formulation to improve pharmacokinetics or efficacy (Saini et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dimethyl-5-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides . This activity is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .

Mode of Action

This compound interacts with its target, the M1 subunit of RNR, through strong hydrogen bonding with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . The electron-withdrawing fluorine and chlorine enhance binding, whereas the electron-donating methoxy group diminishes binding .

Biochemical Pathways

The compound affects the biochemical pathway of de novo synthesis of deoxynucleotide triphosphates (dNTPs). By inhibiting the M1 subunit of RNR, the compound reduces the production of dNTPs, which are essential for DNA replication and repair .

Pharmacokinetics

In silico ADMET evaluations of this compound showed favorable pharmacological and toxicity profiles with excellent solubility scores of at least -3.0 log S . This suggests that the compound has good bioavailability.

Result of Action

The inhibition of the M1 subunit of RNR by this compound leads to a decrease in the production of dNTPs. This can disrupt DNA replication and repair, potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,3-Dimethyl-5-sulfamoylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the oxidation of alkyl side chains to carboxylic acid functional groups . This interaction can lead to changes in the metabolic flux and the levels of specific metabolites.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the function of cells by altering the activity of specific enzymes and proteins. For example, it can inhibit the activity of enzymes involved in the oxidation of alkyl side chains, leading to changes in cellular metabolism and gene expression . These effects can result in altered cell function and potentially impact cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways and gene expression. For instance, it has been observed to inhibit the activity of enzymes involved in the oxidation of alkyl side chains, resulting in the formation of carboxylic acid functional groups . This inhibition can lead to changes in the levels of specific metabolites and affect cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can result in changes in cellular metabolism and gene expression, potentially leading to altered cell function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Studies have shown that high doses of the compound can result in toxic or adverse effects, including changes in cellular metabolism and gene expression . These effects can impact the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the oxidation of alkyl side chains to carboxylic acid functional groups . This interaction can affect the metabolic flux and the levels of specific metabolites. The compound’s involvement in these pathways can lead to changes in cellular metabolism and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Studies have shown that the compound can accumulate in specific tissues, leading to changes in cellular metabolism and gene expression . The transport and distribution of the compound can affect its overall activity and function within the organism.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Studies have shown that the compound can localize to specific cellular compartments, leading to changes in cellular metabolism and gene expression . This localization can affect the overall function of the compound and its impact on cellular processes.

Propiedades

IUPAC Name |

2,3-dimethyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-5-3-7(15(10,13)14)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZNHSPYPVAMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469063.png)

![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)